![molecular formula C12H13ClN2 B12598770 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-1-cyclobutyl-3-methyl-1H-pyrrole-2-carboxylic acid with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- involves the inhibition of fibroblast growth factor receptors. By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation, migration, and survival. This inhibition leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- can be compared to other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: This parent compound lacks the chloro, cyclobutyl, and methyl substituents, which can significantly alter its biological activity and chemical properties.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloro substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: This compound has a different nitrogen arrangement in the ring system, leading to distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- lies in its specific substituents, which confer unique biological activities and make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
6-chloro-1-cyclobutyl-3-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H13ClN2/c1-8-7-15(9-3-2-4-9)12-10(8)5-6-11(13)14-12/h5-7,9H,2-4H2,1H3 |
InChI Key |
PZITWWWAOKCUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=N2)Cl)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
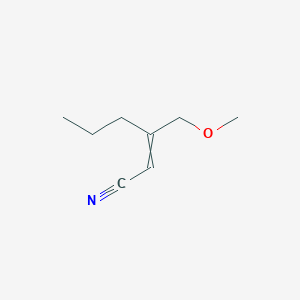
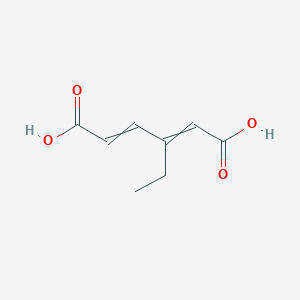
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
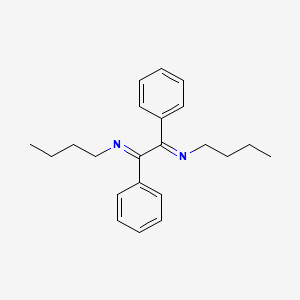
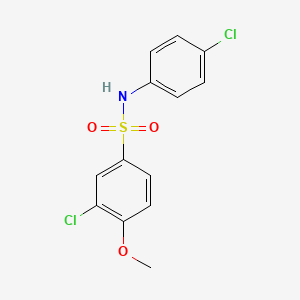

![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
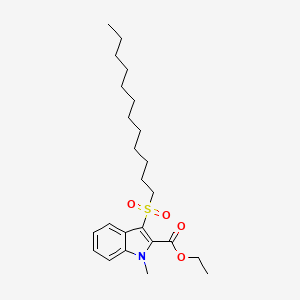
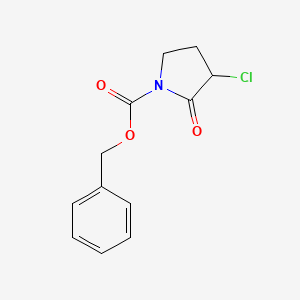
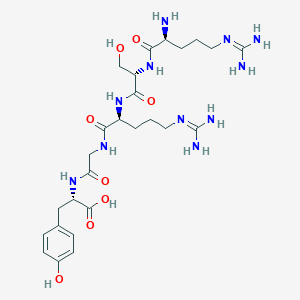
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)

